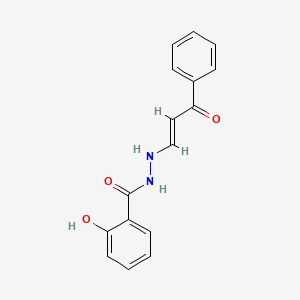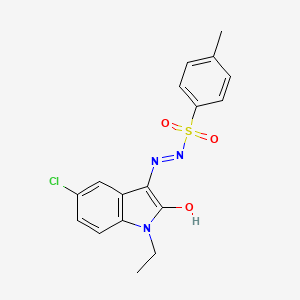
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, the compound has shown promising results in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the inhibition of various enzymes and proteins involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of Bcl-2, a protein that prevents apoptosis, thereby inducing programmed cell death in cancer cells.
Biochemical and Physiological Effects
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has also been shown to have antioxidant and anti-inflammatory effects. It has been shown to scavenge free radicals and reduce oxidative stress, making it a potential candidate for the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is its high yield in the synthesis process. This makes it a cost-effective and efficient compound for laboratory experiments. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are various future directions for the study of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One potential direction is the development of new anticancer drugs based on the compound. Further studies can also be conducted to investigate the compound's potential applications in the treatment of other diseases associated with oxidative stress. Additionally, studies can be conducted to improve the compound's solubility in aqueous environments, making it easier to work with in laboratory experiments.
Conclusion
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, antioxidant and anti-inflammatory effects, and high yield in the synthesis process make it a valuable compound for laboratory experiments. Further studies can be conducted to explore its potential in other fields and improve its properties for laboratory use.
Métodos De Síntesis
The synthesis of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the reaction of 2-hydroxybenzohydrazide and chalcone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The yield of the reaction is high, making it a cost-effective and efficient synthesis method.
Propiedades
IUPAC Name |
2-hydroxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14(12-6-2-1-3-7-12)10-11-17-18-16(21)13-8-4-5-9-15(13)20/h1-11,17,20H,(H,18,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMFUNHZNAELD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)

![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)


![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)



![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)